1H-ピロール-2,5-ジカルボン酸

概要

説明

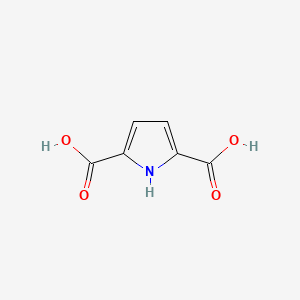

1H-Pyrrole-2,5-dicarboxylic acid is an organic compound with the molecular formula C6H5NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two carboxylic acid groups at the 2 and 5 positions of the pyrrole ring, which impart unique chemical properties to the molecule.

科学的研究の応用

1H-Pyrrole-2,5-dicarboxylic acid has several scientific research applications:

Chemistry: It is used as a starting material or intermediate in organic synthesis.

Industry: It is used in the production of polymers and other industrial chemicals.

作用機序

Target of Action

The primary target of 1H-Pyrrole-2,5-dicarboxylic Acid, also known as PT22, is the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa . QS is a bacterial communication system that regulates the production of virulence factors and biofilm formation, which are key contributors to antibiotic resistance .

Mode of Action

PT22 exhibits potent QS inhibitory activity against P. aeruginosa . It reduces the production of QS-related virulence factors, such as pyocyanin and rhamnolipid, and inhibits biofilm formation . . PT22 also significantly attenuates the expression of QS-related genes .

Biochemical Pathways

PT22 affects the QS system, which is a key biochemical pathway in P. aeruginosa. By inhibiting QS, PT22 disrupts the production of virulence factors and the formation of biofilms . This disruption can be visualized through scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) .

Result of Action

The result of PT22’s action is a significant reduction in the virulence of P. aeruginosa. It decreases the production of virulence factors and inhibits biofilm formation . PT22 also enhances the susceptibility of P. aeruginosa to antibiotics such as gentamycin and piperacillin . This makes PT22 a potential antibiotic accelerant against P. aeruginosa infections .

Action Environment

The action of PT22 is influenced by the bacterial environment. For instance, PT22 is effective in inhibiting biofilm formation, a process that is enhanced in certain environmental conditions . .

生化学分析

Biochemical Properties

1H-pyrrole-2,5-dicarboxylic acid plays a significant role in biochemical reactions, particularly as a metabolite. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been noted to interact with iron-containing catalysts, which are crucial in the synthesis of pyrrole-2,5-dicarboxylic acid esters . These interactions are essential for the compound’s role in metabolic pathways and its function as a metabolite .

Molecular Mechanism

At the molecular level, 1H-pyrrole-2,5-dicarboxylic acid exerts its effects through binding interactions with biomolecules. It forms bidentate hydrogen-bonded contacts between the 2,5-carboxylic acid groups on adjacent pyrrole subunits . These interactions can influence enzyme activity, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-pyrrole-2,5-dicarboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can be synthesized in the presence of iron-containing catalysts, which may affect its stability and degradation over time .

Metabolic Pathways

1H-pyrrole-2,5-dicarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a metabolite suggests that it is an intermediate or product resulting from metabolism, playing a crucial role in biochemical processes .

Transport and Distribution

Within cells and tissues, 1H-pyrrole-2,5-dicarboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function .

Subcellular Localization

1H-pyrrole-2,5-dicarboxylic acid’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors influence the compound’s activity and function within the cell .

準備方法

1H-Pyrrole-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrrole-2,5-dicarboxylic acid derivatives. The process typically includes the following steps:

Oxidation of Pyrrole Derivatives: Pyrrole derivatives are oxidized to form pyrrole-2,5-dicarboxylic acid.

Acidification: The resulting product is then acidified to yield 1H-pyrrole-2,5-dicarboxylic acid.

Industrial production methods may involve the use of iron-containing catalysts to facilitate the synthesis of pyrrole-2,5-dicarboxylic acid esters .

化学反応の分析

1H-Pyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The carboxylic acid groups can participate in substitution reactions, leading to the formation of esters and other derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.

類似化合物との比較

1H-Pyrrole-2,5-dicarboxylic acid can be compared with other similar compounds, such as:

Pyrrole-2-carboxylic acid: This compound has only one carboxylic acid group and exhibits different chemical properties and reactivity.

Pyrrole-2,4-dicarboxylic acid: This compound has carboxylic acid groups at the 2 and 4 positions, leading to different structural and chemical characteristics.

1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: The presence of a phenyl group in this derivative influences its solid-state structure and hydrogen-bonding interactions.

生物活性

1H-Pyrrole-2,5-dicarboxylic acid (PDCA) is a heterocyclic compound with significant biological activity, particularly as a quorum sensing inhibitor against Pseudomonas aeruginosa, a pathogen known for its role in chronic infections and antibiotic resistance. This article explores the biological activities of PDCA, focusing on its antibacterial properties, effects on biofilm formation, and potential therapeutic applications.

Chemical Structure and Properties

PDCA is characterized by its pyrrole ring structure with two carboxylic acid groups at the 2 and 5 positions. This configuration is essential for its biological activity, particularly in forming hydrogen bonds and interacting with biological targets.

Quorum Sensing Inhibition

Recent studies have highlighted PDCA's role as a quorum sensing (QS) inhibitor. QS is a mechanism by which bacteria communicate and coordinate behavior, including biofilm formation and virulence factor production. PDCA was isolated from the endophytic fungus Perenniporia tephropora found in Areca catechu, demonstrating significant QS inhibitory activity against Pseudomonas aeruginosa PAO1.

- Mechanism of Action : PDCA reduces the production of QS-related virulence factors such as pyocyanin and rhamnolipid without affecting bacterial growth. It disrupts biofilm architecture, enhancing the efficacy of traditional antibiotics like gentamycin and piperacillin when used in combination treatments .

Effects on Biofilm Formation

Biofilms formed by Pseudomonas aeruginosa are notoriously difficult to eradicate due to their protective matrix. PDCA has been shown to:

- Inhibit biofilm formation significantly at concentrations of 0.50 mg/mL to 1.00 mg/mL.

- Enhance the susceptibility of bacteria to antibiotics when combined with PDCA.

- Increase survival rates in model organisms like Galleria mellonella when treated with PDCA alongside antibiotics .

Case Studies

A study published in Frontiers in Cellular and Infection Microbiology demonstrated that PDCA not only inhibited biofilm formation but also led to architectural disruption visualized through scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM). The results indicated that PDCA could serve as a potent adjunct therapy for treating infections caused by multidrug-resistant bacteria .

Minimum Inhibitory Concentration (MIC)

The MIC of PDCA was determined using standard methods:

- Results : The MIC values were established through two-fold serial dilutions, demonstrating effective inhibition at concentrations as low as 0.50 mg/mL against Pseudomonas aeruginosa PAO1 .

Comparative Analysis

The following table summarizes the biological activities of PDCA compared to other known compounds:

| Compound | QS Inhibition | Biofilm Disruption | Antibiotic Synergy | Survival Rate Enhancement |

|---|---|---|---|---|

| 1H-Pyrrole-2,5-dicarboxylic Acid | Yes | Significant | Yes | High |

| Gentamycin | No | Moderate | Yes | Moderate |

| Piperacillin | No | Moderate | Yes | Moderate |

特性

IUPAC Name |

1H-pyrrole-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUIOEOHOOLSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474366 | |

| Record name | 1H-pyrrole-2,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-27-9 | |

| Record name | 1H-pyrrole-2,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。